6-PHENYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL
Description
The compound 6-PHENYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL features a pyrimidin-4-ol core substituted at the 2-position with a sulfanylmethyl-linked 1,2,4-oxadiazole moiety. The synthesis of such heterocyclic hybrids often involves coupling reactions between pyrimidine derivatives and substituted oxadiazoles under basic conditions (e.g., Cs₂CO₃ in DMF), as seen in analogous methodologies . Structural characterization typically employs ¹H NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-phenyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)14-8-6-13(7-9-14)18-26-17(29-27-18)11-30-19-24-15(10-16(28)25-19)12-4-2-1-3-5-12/h1-10H,11H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQNMZRONDORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-PHENYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the trifluoromethylphenyl group. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through nucleophilic substitution reactions, where a trifluoromethylphenyl halide reacts with a nucleophile.
Formation of the Pyrimidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-PHENYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole derivatives are known for their ability to inhibit various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibitory effects against breast cancer (MCF7) and prostate cancer (PC-3) cell lines .
Case Study: Inhibition of Thymidine Phosphorylase
A study evaluated the thymidine phosphorylase inhibitory action of synthesized derivatives related to this compound. Some derivatives exhibited up to six times more potency compared to standard drugs . This suggests that the compound may serve as a scaffold for developing more effective anticancer agents.
Antimicrobial Properties
The compound's structural components may also confer antimicrobial properties. Research into related compounds indicates that certain oxadiazole derivatives can exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Screening
A series of oxadiazole-based compounds were synthesized and screened for antimicrobial activity using the agar well diffusion method. Results indicated that specific derivatives displayed notable efficacy against multiple bacterial strains, suggesting a potential application in infectious disease treatment .
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, studies have shown that similar compounds can inhibit enzymes like EGFR and Src, which are crucial in cancer signaling pathways .
Case Study: EGFR Inhibition
In vitro assays demonstrated that certain derivatives effectively inhibited EGFR with IC50 values significantly lower than those of existing inhibitors . This highlights the compound's potential as a lead for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 6-PHENYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
a. 5-{2-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Features : Shares the 1,2,4-oxadiazole core and 4-(trifluoromethyl)phenyl substituent but replaces the pyrimidin-4-ol with a pyrazole-vinyl group.
- The trifluoromethyl group enhances metabolic stability .
b. (2S,3S)-3-{3-[4-(Methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine
- Key Features : Retains the 1,2,4-oxadiazole ring but substitutes the trifluoromethylphenyl group with a methylsulfonylphenyl moiety. The pyrrolidinylbutan-2-amine chain introduces basicity.
- Impact : The methylsulfonyl group improves water solubility, while the amine chain may enhance target binding (e.g., enzyme active sites) .
Pyrimidine-Based Analogues
a. 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol
- Key Features : Contains a pyrimidin-4-ol core but lacks the oxadiazole-sulfanyl substituent. The 3-methylphenyl and methoxymethyl groups prioritize hydrophobicity.
b. 6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone
- Key Features: Replaces oxadiazole with a 1,2,4-triazole ring and substitutes pyrimidin-4-ol with pyridazinone.
- Impact: The triazole ring may alter electronic properties, while the pyridazinone core introduces additional hydrogen-bonding sites .
Data Table: Structural and Molecular Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| 6-Phenyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol (Target) | Pyrimidin-4-ol | 1,2,4-Oxadiazole, sulfanylmethyl, 4-(trifluoromethyl)phenyl | C₂₁H₁₄F₃N₃O₂S | 437.42 |
| 5-{2-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 1,2,4-Oxadiazole | Vinyl-pyrazole, 4-(trifluoromethyl)phenyl | C₁₉H₁₁ClF₆N₄O | 478.05 |
| 6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone | Pyridazinone | 1,2,4-Triazole, sulfanylmethyl, 4-methylbenzyl | C₂₃H₂₃N₅O₂S | 433.53 |
| 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-ol | Pyrimidin-4-ol | Methoxymethyl, 3-methylphenyl | C₁₃H₁₄N₂O₂ | 230.26 |
Research Findings and Functional Insights
- Synthetic Accessibility : The target compound’s synthesis aligns with methods for analogous oxadiazole-pyrimidine hybrids, where Cs₂CO₃-mediated coupling in DMF is standard .
- Role of Trifluoromethyl Group : The 4-(trifluoromethyl)phenyl group in the target and analogues (e.g., ) enhances lipid membrane penetration and resistance to oxidative metabolism.
- Sulfanyl Linker : The methylsulfanyl bridge in the target compound may improve stability compared to ether or amine linkages in analogues (e.g., ), though it could reduce solubility.
Biological Activity
The compound 6-Phenyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol (CAS No. 946235-90-1) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.4 g/mol . The structure features a pyrimidine core substituted with a phenyl group, a trifluoromethyl group, and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds containing pyrimidine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess activity against various bacterial strains including E. coli and Staphylococcus aureus .
A study highlighted that certain pyrimidine derivatives demonstrated potent in vitro antibacterial activity, outperforming traditional antibiotics like trimethoprim by factors of up to 12,000 times . The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
Anticancer Potential
The anticancer properties of 1,2,4-oxadiazoles have been well-documented. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways.
For example, compounds similar to the target molecule have demonstrated selective inhibition of cancer cell lines with IC50 values ranging from 1.35 μM to 4.00 μM . The specific structural features of the oxadiazole and pyrimidine rings contribute to their binding affinity for these biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit enzymes critical for DNA synthesis and repair in cancer cells.
- Membrane Permeability : The trifluoromethyl group enhances lipophilicity, aiding in the compound's ability to cross cellular membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells leading to cell death.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
